molecular formula C21H19Cl2N3OS B6516608 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide CAS No. 899913-40-7

2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B6516608
CAS No.: 899913-40-7
M. Wt: 432.4 g/mol
InChI Key: RWOKVCCNKAIJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide features a complex architecture combining a 2,4-dichlorophenyl-substituted diazaspiro[4.4] ring system, a sulfanyl bridge, and an N-phenylacetamide group.

Properties

IUPAC Name

2-[[2-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3OS/c22-14-8-9-16(17(23)12-14)19-20(26-21(25-19)10-4-5-11-21)28-13-18(27)24-15-6-2-1-3-7-15/h1-3,6-9,12H,4-5,10-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOKVCCNKAIJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide (CAS Number: 899913-40-7) is a novel organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is C21H19Cl2N3OSC_{21}H_{19}Cl_{2}N_{3}OS, with a molecular weight of 432.4 g/mol . The structure features a spirocyclic core which is known to enhance biological activity through unique interactions with biological targets.

PropertyValue
Molecular FormulaC21H19Cl2N3OS
Molecular Weight432.4 g/mol
CAS Number899913-40-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and substitution reactions. Key steps often involve the formation of the spirocyclic structure followed by the introduction of various functional groups through nucleophilic substitutions.

Antibacterial Activity

Research has indicated that compounds containing the diazaspiro structure exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains in vitro. Studies demonstrate that these compounds can inhibit bacterial growth by disrupting cell wall synthesis and function.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In animal models, it demonstrated a reduction in inflammatory markers and symptoms associated with conditions such as arthritis and other inflammatory diseases. This effect is attributed to the compound's ability to inhibit pro-inflammatory cytokines.

The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors involved in inflammatory pathways and bacterial metabolism. The presence of the sulfanyl group is believed to enhance binding affinity and specificity towards these targets.

Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antibacterial activity of various diazaspiro compounds including our target molecule. The results indicated that at concentrations as low as 10 µg/mL, significant inhibition was observed against Staphylococcus aureus and Escherichia coli. The compound's structure was found to be critical for its activity, emphasizing the importance of the spirocyclic configuration.

Study 2: Anti-inflammatory Properties

In an experimental model involving induced paw edema in rats, the administration of this compound resulted in a notable decrease in edema compared to control groups. The compound was effective at doses ranging from 5 to 20 mg/kg body weight, suggesting a dose-dependent response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The target compound is compared to analogs with modifications in:

Halogen substituent position on the phenyl ring (2,4-dichloro vs. 3,4-dichloro).

Spiro ring size (diaza[4.4] vs. [4.5] or [4.6]).

Substituent type (Cl, Br, F, or methyl groups).

Comparative Analysis

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Phenyl Substituent Spiro Ring Size Molecular Weight Key Features Reference
Target Compound 2,4-dichloro [4.4] ~446* Rigid spiro core; sulfanyl bridge; potential for hydrogen bonding via acetamide Inferred
2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide 3,4-dichloro [4.5] 446.39 Larger spiro ring (increased flexibility); altered halogen positioning
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide 4-bromo [4.4] 511.27 Bromine substituent (enhanced polarizability); dual chloro groups on acetamide
N-(3,4-Dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide 4-fluoro [4.4] Not provided Fluorine substituent (high electronegativity); methyl groups on phenyl
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-dichloro Non-spiro 386.27 Pyrazole ring instead of spiro system; dihydro configuration

*Molecular weight inferred from analogs.

Structural and Functional Implications

Halogen Substituent Position
  • 2,4-Dichloro vs. 3,4-Dichloro : The target compound’s 2,4-dichlorophenyl group may adopt a distinct spatial arrangement compared to the 3,4-dichloro analog . highlights that substituent positioning affects dihedral angles between aromatic rings (e.g., 54.8° vs. 77.5° in analogs), influencing molecular planarity and intermolecular interactions like hydrogen bonding .
Spiro Ring Size
  • Diaza[4.4] vs. In contrast, the [4.4] system in the target compound may enforce rigidity, favoring entropy-driven binding.
Substituent Type
  • Bromine (Br) vs. Chlorine (Cl) : The brominated analog has a higher molecular weight (511.27 vs. ~446) and greater polarizability, which could enhance hydrophobic interactions but reduce solubility.
Non-Spiro Analogs

The pyrazole-containing analog lacks the spiro system, resulting in reduced conformational restraint and distinct hydrogen-bonding capabilities (e.g., N–H⋯O interactions forming dimers).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.